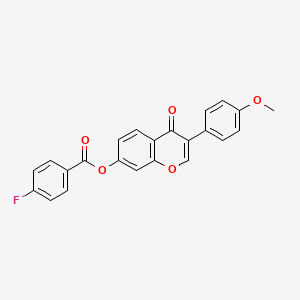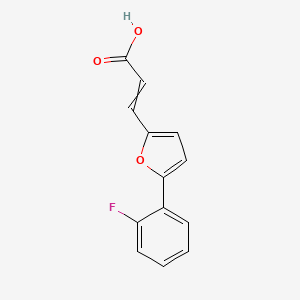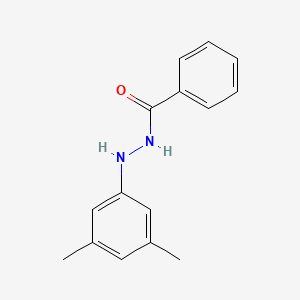
((Benzyloxy)carbonyl)-l-alanyl-l-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((Benzyloxy)carbonyl)-l-alanyl-l-lysine is a synthetic peptide compound that features a benzyloxycarbonyl (Cbz) protecting group. This compound is often used in peptide synthesis and serves as a model compound for studying various biochemical processes. The benzyloxycarbonyl group is commonly used to protect amino groups during peptide synthesis, ensuring that reactions occur at the desired locations on the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzyloxy)carbonyl)-l-alanyl-l-lysine typically involves the protection of the amino groups of l-alanine and l-lysine with the benzyloxycarbonyl group. The process generally includes the following steps:
Protection of l-alanine: l-alanine is reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form benzyloxycarbonyl-l-alanine.
Protection of l-lysine: Similarly, l-lysine is protected by reacting it with benzyl chloroformate.
Coupling Reaction: The protected l-alanine and l-lysine are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
((Benzyloxy)carbonyl)-l-alanyl-l-lysine undergoes various chemical reactions, including:
Deprotection: The benzyloxycarbonyl group can be removed under acidic conditions or by catalytic hydrogenation.
Coupling Reactions: It can participate in further peptide coupling reactions to form longer peptide chains.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Deprotection: l-alanyl-l-lysine.
Coupling: Longer peptide chains.
Hydrolysis: Individual amino acids or shorter peptides.
Applications De Recherche Scientifique
((Benzyloxy)carbonyl)-l-alanyl-l-lysine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of longer peptides and proteins.
Biochemical Studies: Serves as a model compound for studying enzyme-substrate interactions and peptide bond formation.
Drug Development: Used in the development of peptide-based drugs and as a reference compound in pharmacological studies.
Industrial Applications: Employed in the production of synthetic peptides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of ((Benzyloxy)carbonyl)-l-alanyl-l-lysine primarily involves its role as a protected peptide. The benzyloxycarbonyl group protects the amino groups, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino groups can participate in further reactions, allowing for the formation of longer peptide chains. The compound’s molecular targets and pathways are primarily related to its interactions with enzymes involved in peptide synthesis and hydrolysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ((Benzyloxy)carbonyl)-l-alanyl-l-glycine
- ((Benzyloxy)carbonyl)-l-alanyl-l-arginine
- ((Benzyloxy)carbonyl)-l-alanyl-l-histidine
Uniqueness
((Benzyloxy)carbonyl)-l-alanyl-l-lysine is unique due to the presence of both l-alanine and l-lysine, which provide distinct chemical properties and reactivity. The lysine residue, with its additional amino group, offers more sites for further functionalization and coupling reactions compared to simpler peptides like ((Benzyloxy)carbonyl)-l-alanyl-l-glycine.
Propriétés
Formule moléculaire |
C17H25N3O5 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
6-amino-2-[2-(phenylmethoxycarbonylamino)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C17H25N3O5/c1-12(15(21)20-14(16(22)23)9-5-6-10-18)19-17(24)25-11-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,24)(H,20,21)(H,22,23) |
Clé InChI |
RQMDMYNAXPFMCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


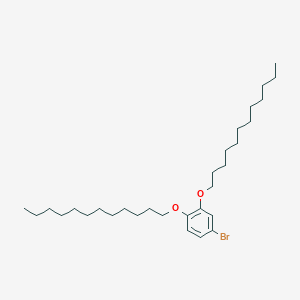
![2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14112227.png)

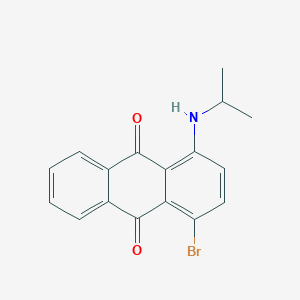
![N-[3-(6-Chloro-pyrimidin-4-ylamino)-benzyl]-methanesulfonamide](/img/structure/B14112242.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B14112248.png)
![2-[5-(1,3-Benzothiazol-3(2H)-yl)furan-2-yl]-1,3-benzothiazole](/img/structure/B14112249.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B14112253.png)
![4-(4-chlorophenyl)-N-[(E)-1-naphthalen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B14112254.png)
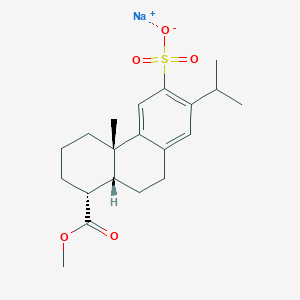
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14112270.png)
